4,5-diphenyl-1-trityl-1H-imidazole
CAS No.: 31635-59-3
Cat. No.: VC14443027
Molecular Formula: C34H26N2
Molecular Weight: 462.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31635-59-3 |
|---|---|
| Molecular Formula | C34H26N2 |
| Molecular Weight | 462.6 g/mol |
| IUPAC Name | 4,5-diphenyl-1-tritylimidazole |
| Standard InChI | InChI=1S/C34H26N2/c1-6-16-27(17-7-1)32-33(28-18-8-2-9-19-28)36(26-35-32)34(29-20-10-3-11-21-29,30-22-12-4-13-23-30)31-24-14-5-15-25-31/h1-26H |
| Standard InChI Key | LGEQKBQDFVOESR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(N(C=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 4,5-diphenyl-1-trityl-1H-imidazole features a planar imidazole core with three aromatic substituents. The trityl group at position 1 introduces steric bulk, influencing reactivity and intermolecular interactions. Key physicochemical properties are summarized below:
| Property | Value | Source |
|---|---|---|
| CAS Number | 15469-97-3 | |
| Molecular Formula | CHN | |
| Molecular Weight | 310.392 g/mol | |
| Density | 1.1 ± 0.1 g/cm | |
| Boiling Point | 451.3 ± 14.0 °C | |
| Melting Point | 220–224 °C | |
| Flash Point | 226.7 ± 20.1 °C |
The compound’s stability under standard conditions and moderate solubility in organic solvents like ethanol and acetone facilitate its use in synthetic protocols. Spectroscopic characterization, including H NMR and IR, reveals distinct peaks for aromatic protons (δ 7.2–7.5 ppm), N–CH groups (δ 4.45–4.55 ppm), and C=S/C=O stretches (1208–1751 cm) in related derivatives .
Synthesis and Reaction Mechanisms
Synthetic Routes
4,5-Diphenyl-1-trityl-1H-imidazole is typically synthesized via a one-pot multicomponent reaction (MCR) involving benzil, aromatic aldehydes, and ammonium acetate under acidic or catalytic conditions. A representative protocol involves:
| Step | Reagents/Conditions | Role |
|---|---|---|
| 1 | Benzil (1 mmol), aldehyde (1 mmol) | Carbonyl precursors |
| 2 | Ammonium acetate (2 mmol) | Nitrogen source |
| 3 | Glacial acetic acid or catalyst | Solvent/catalyst |
| 4 | Reflux at 80–100 °C for 4–6 hours | Cyclization and dehydration |
The reaction proceeds via condensation of benzil and aldehyde to form a diketone intermediate, followed by cyclization with ammonium acetate to yield the imidazole core. The trityl group is introduced via nucleophilic substitution or protective group strategies .
Mechanistic Insights
The synthesis mechanism involves:
-
Knoevenagel condensation: Benzil reacts with aldehydes to form α,β-unsaturated diketones.
-
Cyclization: Ammonia from ammonium acetate attacks the diketone, forming imine intermediates.
-
Aromatization: Acid-catalyzed dehydration yields the aromatic imidazole ring .
Catalysts such as ZnO or montmorillonite K10 accelerate cyclization by stabilizing transition states.
Applications in Materials Science
The trityl group’s steric bulk and aromaticity enable applications in:
-
Organic electronics: As hole-transport materials in OLEDs due to high thermal stability.
-
Catalysis: As ligands in palladium-catalyzed cross-coupling reactions.
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